Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a derivative of isoxazole, a five-membered heterocyclic pharmacophore .
Mode of Action
It is known that isoxazole derivatives interact with their targets based on their chemical diversity . The weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .
Biochemical Pathways
Isoxazole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have shown different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular function. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. This localization is important for its interaction with specific biomolecules and for exerting its effects on cellular processes .
Preparation Methods
The synthesis of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to produce this compound .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3-position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Comparison with Similar Compounds
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
These compounds share the isoxazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical and biological properties, making each compound unique in its own right .
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMSFKKRLBUFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390036 | |
Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176593-36-5 | |
Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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